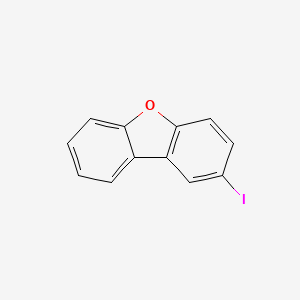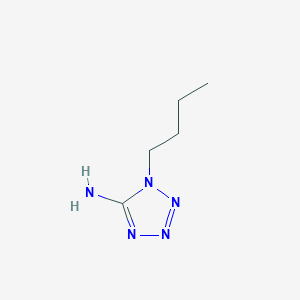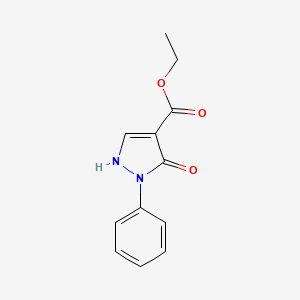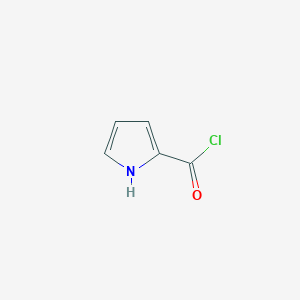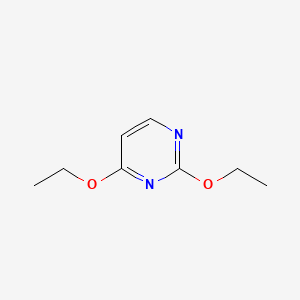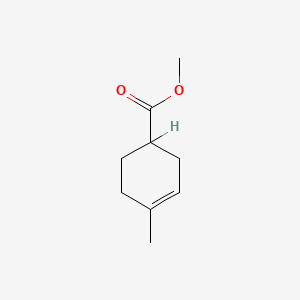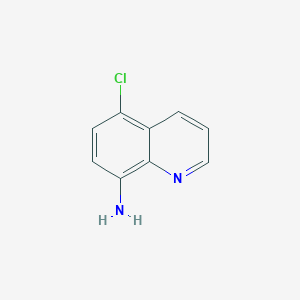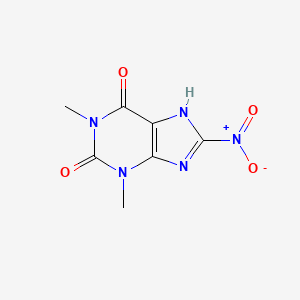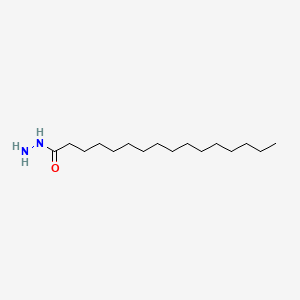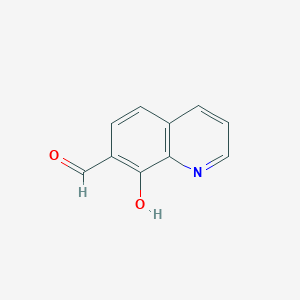
8-羟基喹啉-7-甲醛
描述
8-Hydroxyquinoline-7-carbaldehyde is a solid compound . Its molecular structure is represented by the SMILES string OC1=C(C=CC2=CC=CN=C12)C=O .
Synthesis Analysis
Recent advances in the synthesis of 8-Hydroxyquinoline derivatives have been reported . The synthesis of these derivatives has attracted the attention of chemists due to their wide range of biological activities . A number of prescribed drugs incorporate this group, and numerous 8-Hydroxyquinoline-based molecules can be used to develop potent lead compounds with good efficacy and low toxicity .Molecular Structure Analysis
The molecular structure of 8-Hydroxyquinoline-7-carbaldehyde is represented by the SMILES stringOC1=C(C=CC2=CC=CN=C12)C=O . This indicates that it is a bicyclic compound that consists of a pyridine ring fused to phenol, in which the hydroxyl group is attached to position 8 . Chemical Reactions Analysis
The chemistry of 8-Hydroxyquinoline derivatives has attracted the attention of chemists . The reaction between 51 and 5,7-dialkyl-8-hydroxyquinoline as a phenolate ion in the presence of a catalytic amount of Amberlite IRA and an excess amount of dibromoalkane under microwave conditions afforded the target product .Physical And Chemical Properties Analysis
8-Hydroxyquinoline-7-carbaldehyde is a solid compound . Its molecular weight is 173.17 . The SMILES stringOC1=C(C=CC2=CC=CN=C12)C=O represents its molecular structure .
科学研究应用
抗菌活性
8-羟基喹啉-7-甲醛: 具有显著的抗菌活性。它可以作为针对多种微生物病原体的有效抑制剂。 该化合物螯合金属离子的能力在其抗菌机制中起着至关重要的作用,因为它可以破坏微生物细胞内的重要生物过程 .
抗癌剂
研究表明,8-羟基喹啉-7-甲醛衍生物表现出有希望的抗癌活性。它们可以诱导癌细胞凋亡并抑制细胞增殖。 该化合物与 DNA 的相互作用及其产生活性氧的能力有助于其抗癌潜力 .
神经保护特性
该化合物也因其神经保护作用而受到研究,尤其是作为铁螯合剂。 它有可能通过阻止大脑中金属诱导的氧化应激来减轻阿尔茨海默病等神经退行性疾病 .
酶抑制
8-羟基喹啉-7-甲醛: 作为 2OG 依赖性酶的抑制剂。 这些酶参与各种生物过程,它们的抑制在治疗这些酶失调的疾病中可能是有益的 .
抗真菌应用
该化合物的抗真菌特性值得注意。 它可用于开发治疗真菌感染的方法,为传统抗真菌药物提供替代方案,而传统抗真菌药物通常存在耐药问题 .
抗病毒和抗 HIV 活性
最后,8-羟基喹啉-7-甲醛已被研究用于其抗病毒特性,包括作为抗 HIV 剂。 它干扰病毒复制的能力使其成为开发新型抗病毒疗法的候选药物 .
作用机制
Target of Action
8-Hydroxyquinoline-7-carbaldehyde and its derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . They have been evaluated against various phytopathogenic fungi, and most of the tested compounds remarkably impacted the target fungi . They also have been reported to inhibit 2-Oxoglutarate (2OG) and iron-dependent oxygenases, which are considered promising therapeutic targets for various human diseases .
Mode of Action
The compound interacts with its targets, leading to changes in their function. For instance, 5-Carboxy-8-hydroxyquinoline, a derivative of 8-Hydroxyquinoline, has been validated as a cell-active inhibitor of 2OG-dependent histone lysine demethylases (KDM) and an inhibitor of fat mass and obesity associated protein (FTO, a 2OG-dependent N-methyl nucleic acid demethylase) via quantitative HTS of a collection of diverse compounds .
Biochemical Pathways
The compound affects various biochemical pathways. It inhibits 2OG oxygenase subfamilies, including nucleic acid demethylases and γ-butyrobetaine hydroxylase . This inhibition can impact epigenetic processes and other cellular functions.
Pharmacokinetics
It’s known that some 8-hydroxyquinoline derivatives suffer from low cell permeability . This could impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its bioavailability.
Result of Action
The compound’s action results in molecular and cellular effects. For instance, in vitro assays revealed that most of the tested 8-Hydroxyquinoline derivatives remarkably impacted the target fungi, and their inhibitory activities were better than that of the positive control azoxystrobin .
安全和危害
未来方向
It is believed that by rationally changing substituents to maximize the key contacts between the ligand and the binding site, the potency and the selectivity profiles towards the desired target will be improved . This suggests that there is potential for future research and development in this area.
生化分析
Biochemical Properties
8-Hydroxyquinoline-7-carbaldehyde plays a significant role in biochemical reactions, primarily due to its ability to form complexes with metal ions. This compound interacts with various enzymes, proteins, and other biomolecules through its chelating properties. For instance, it forms stable complexes with metal ions such as copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe³⁺), which are crucial for the catalytic activity of several metalloenzymes . These interactions can modulate the activity of enzymes like superoxide dismutase and catalase, influencing oxidative stress responses in cells .
Cellular Effects
8-Hydroxyquinoline-7-carbaldehyde exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Additionally, 8-Hydroxyquinoline-7-carbaldehyde affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in ATP production and overall cellular energy balance .
Molecular Mechanism
The molecular mechanism of action of 8-Hydroxyquinoline-7-carbaldehyde involves its ability to bind to biomolecules and modulate their activity. This compound can inhibit or activate enzymes by forming complexes with their metal cofactors, thereby affecting their catalytic functions . Furthermore, 8-Hydroxyquinoline-7-carbaldehyde can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, apoptosis, and stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Hydroxyquinoline-7-carbaldehyde can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term exposure to 8-Hydroxyquinoline-7-carbaldehyde has been observed to cause sustained changes in cellular function, including prolonged inhibition of cell proliferation and alterations in metabolic activity .
Dosage Effects in Animal Models
The effects of 8-Hydroxyquinoline-7-carbaldehyde vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as reducing oxidative stress and improving metabolic function . At high doses, 8-Hydroxyquinoline-7-carbaldehyde can cause toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
8-Hydroxyquinoline-7-carbaldehyde is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of enzymes involved in key metabolic processes, such as glycolysis and the tricarboxylic acid cycle . Additionally, 8-Hydroxyquinoline-7-carbaldehyde can affect the levels of metabolites, leading to changes in cellular energy production and overall metabolic balance .
Transport and Distribution
The transport and distribution of 8-Hydroxyquinoline-7-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments . The interaction of 8-Hydroxyquinoline-7-carbaldehyde with transport proteins can influence its localization and accumulation within cells, affecting its overall bioavailability and efficacy .
Subcellular Localization
8-Hydroxyquinoline-7-carbaldehyde exhibits specific subcellular localization, which can impact its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria and nucleus, through post-translational modifications and targeting signals . The subcellular localization of 8-Hydroxyquinoline-7-carbaldehyde can influence its interactions with biomolecules and its overall biochemical effects.
属性
IUPAC Name |
8-hydroxyquinoline-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-6-8-4-3-7-2-1-5-11-9(7)10(8)13/h1-6,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGNLFMRNEFPDHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)C=O)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50295500 | |
| Record name | 8-hydroxyquinoline-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50295500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5683-78-3 | |
| Record name | 5683-78-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102341 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-hydroxyquinoline-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50295500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 8-Hydroxyquinoline-7-carbaldehyde interact with DNA, and what are the potential implications of this interaction?
A1: 8-Hydroxyquinoline-7-carbaldehyde can be used as a building block for larger molecules with interesting biological properties. For instance, when complexed with Lanthanide (III) ions, the resulting binuclear complexes demonstrate the ability to bind to calf thymus DNA. This interaction occurs through intercalation, a process where the complex inserts itself between the base pairs of the DNA double helix []. While the exact implications require further investigation, DNA intercalation by metal complexes is a well-known mechanism for potential anticancer activity. Further research could explore the potential of these complexes as antitumor agents.
Q2: What makes 8-Hydroxyquinoline-7-carbaldehyde a versatile starting material for synthesizing bioactive compounds?
A2: The structure of 8-Hydroxyquinoline-7-carbaldehyde makes it highly versatile for derivatization and the creation of diverse compounds []. Its key features include:
Q3: How do the structural modifications of 8-Hydroxyquinoline-7-carbaldehyde derivatives influence their antioxidant properties?
A3: Research suggests that the antioxidant activity of 8-Hydroxyquinoline-7-carbaldehyde derivatives can be fine-tuned through specific structural changes []. For example, incorporating a hydroxyl unit into the complex appears to enhance its ability to scavenge hydroxyl radicals (HO•). Conversely, adding an N-heteroaromatic substituent seems to improve the scavenging of superoxide radicals (O2−•). These observations highlight the importance of SAR studies in optimizing the antioxidant properties of these compounds for potential therapeutic applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


